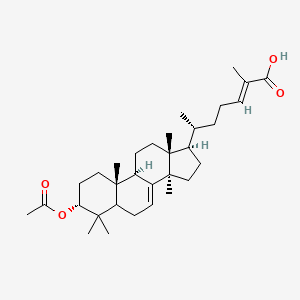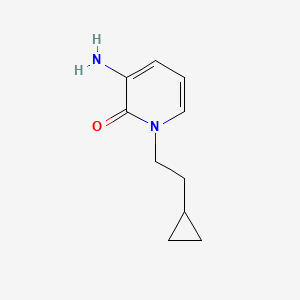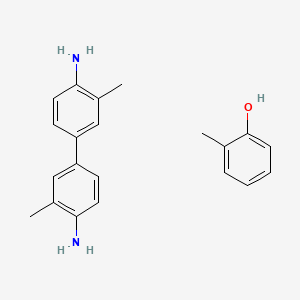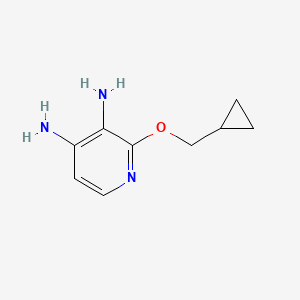
2-(Cyclopropylmethoxy)pyridine-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound is a pyridine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring at the 2-position and two amino groups at the 3 and 4 positions. It is a high-purity chemical compound often used in research and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 2-(Cyclopropylmethoxy)pyridine-3,4-diamine, typically involves the reaction of aldehydes or ketones with ammonia in the presence of a catalyst. The Chichibabin synthesis is a well-known method for producing pyridine derivatives . This reaction is carried out in the gas phase on a solid acid catalyst, such as silica-alumina.
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve the use of shape-selective catalysts like ZSM-5 zeolite . These catalysts enable the efficient synthesis of pyridine bases by facilitating the reaction of acetylene and hydrogen cyanide or other suitable precursors.
化学反应分析
Types of Reactions
2-(Cyclopropylmethoxy)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups at the 3 and 4 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .
科学研究应用
2-(Cyclopropylmethoxy)pyridine-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine-3,4-diamine involves its interaction with specific molecular targets. For example, similar compounds like amifampridine (3,4-diaminopyridine) block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This mechanism can be extrapolated to this compound, suggesting it may have similar effects on ion channels and neurotransmitter release.
相似化合物的比较
Similar Compounds
3,4-Diaminopyridine: A compound with similar structural features, used in the treatment of rare muscle diseases.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Pyridine Compounds: Pyridine derivatives are known for their antimicrobial and antiviral activities.
Uniqueness
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other pyridine derivatives. This structural feature may enhance its stability and specificity in various applications .
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-(cyclopropylmethoxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-3-4-12-9(8(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H2,10,12) |
InChI 键 |
WYBDDKYZANSYNP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=NC=CC(=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


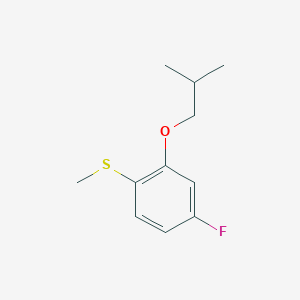
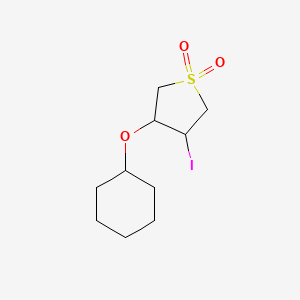
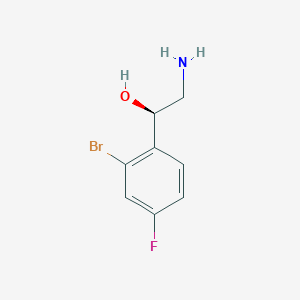


![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)
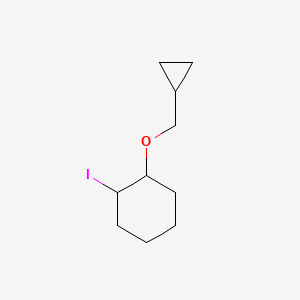
![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)


